

# 2-(4-Fluorophenyl)sulfonylguanidine for studying cellular signaling pathways

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## Compound of Interest

Compound Name: 2-(4-Fluorophenyl)sulfonylguanidine

Cat. No.: B3120906

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## Application Notes and Protocols for 2-(4-Fluorophenyl)sulfonylguanidine

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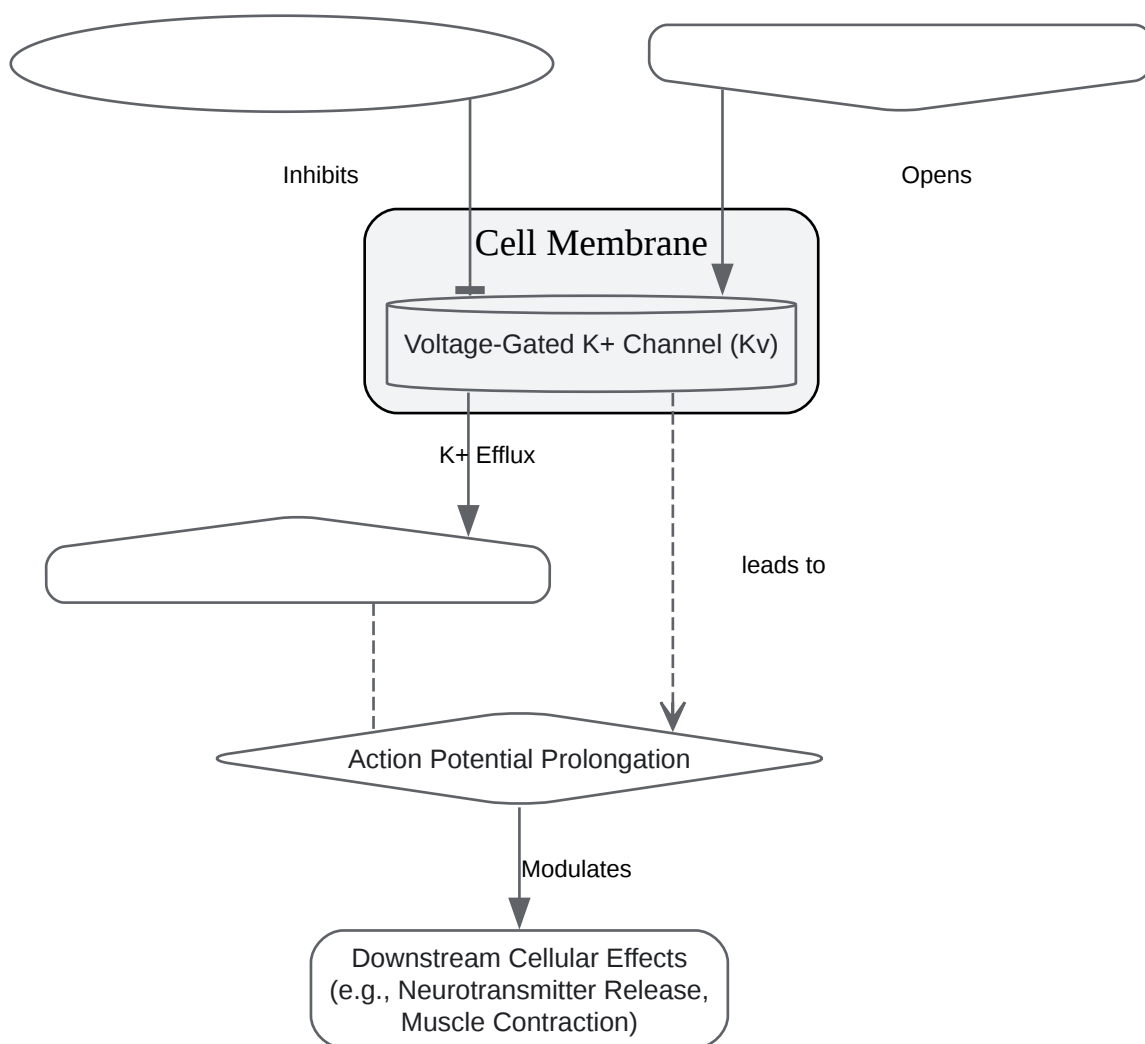
### Introduction

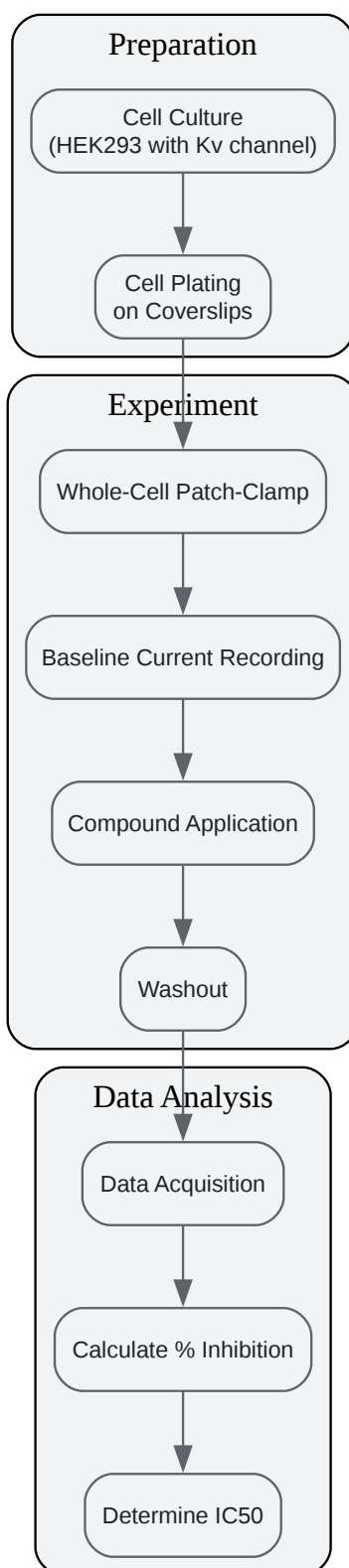
**2-(4-Fluorophenyl)sulfonylguanidine** is a synthetic compound belonging to the sulfonylguanidine class of molecules. While direct literature on this specific compound is limited, the guanidine moiety is a well-established pharmacophore known to interact with various biological targets, including ion channels.[1][2] Based on the structural characteristics and the known activities of related guanidine-containing compounds, **2-(4-Fluorophenyl)sulfonylguanidine** is hypothesized to function as a modulator of voltage-gated potassium (Kv) channels.[1][2] These channels play a crucial role in the repolarization phase of the action potential in excitable cells, thereby regulating cellular excitability and signaling.[3]

These application notes provide a framework for researchers to investigate the potential effects of **2-(4-Fluorophenyl)sulfonylguanidine** on cellular signaling pathways, with a primary focus on its hypothesized role as a Kv channel inhibitor. The provided protocols and data are intended to serve as a guide for initial experimental design and are based on established methodologies for studying ion channel modulators.

## Hypothesized Mechanism of Action

**2-(4-Fluorophenyl)sulfonylguanidine** is proposed to act as an inhibitor of voltage-gated potassium channels. By blocking these channels, the compound is expected to delay the repolarization of the cell membrane, leading to a prolongation of the action potential duration. [3] This modulation of ion flux can have significant downstream effects on various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The fluorophenyl and sulfonyl groups may contribute to the potency and selectivity of the compound for specific Kv channel subtypes.





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## References

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- 2. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
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